(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Systematic Nomenclature and Structural Identification
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is defined by its IUPAC systematic name, which precisely describes its molecular architecture. The core structure consists of a pyrrolidine-2,3-dione scaffold substituted at positions 1, 4, and 5. The 1-position is occupied by a 4,6-dimethyl-1,3-benzothiazol-2-yl group, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. At the 4-position , a hydroxy(thiophen-2-yl)methylidene moiety introduces a conjugated enol ether system with a thiophene ring. The 5-position features a 4-fluorophenyl group, providing aromatic and electronic modulation.
Structural verification relies on advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): $$^{1}\text{H}$$-NMR confirms substituent positions through coupling patterns (e.g., thiophene protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula ($$\text{C}{27}\text{H}{20}\text{FN}2\text{O}3\text{S}_2$$) via exact mass matching.
- X-ray Crystallography: Crystalline structures resolve the E-configuration of the 4-position methylidene group.
Historical Context in Heterocyclic Chemistry Research
Pyrrolidine-2,3-dione derivatives emerged as critical scaffolds in medicinal chemistry following the discovery of their inhibitory activity against penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa. Early work identified the 3-hydroxy-pyrrolidine-2,5-dione core as essential for binding to the transpeptidase domain of PBPs, validated through fluorescence polarization assays. The integration of benzothiazole and thiophene substituents represents a strategic evolution to enhance target affinity and pharmacokinetic properties. For instance, benzothiazole groups improve membrane permeability in Gram-negative bacteria, while thiophene rings modulate electron density for optimized protein-ligand interactions.
Significance of Substituent Configuration in Pyrrolidine-2,3-dione Derivatives
Substituent positioning profoundly impacts biological activity and physicochemical properties:
The E-configuration at C4 is critical: Z-isomers exhibit reduced binding due to improper orientation of the hydroxy group toward catalytic serine residues. Recent synthetic advances, such as one-pot three-component reactions, enable precise control over substituent regiochemistry.
Key Structural-Activity Relationships (SAR):
- N1-Substitution:
C3-Hydroxyl Group:
C5-Aromatic Groups:
- 4-Fluorophenyl provides a balance of hydrophobicity and dipole interactions.
- Bulkier substituents (e.g., 3-chlorophenyl) improve MIC values but increase cytotoxicity.
Properties
Molecular Formula |
C24H17FN2O3S2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O3S2/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3 |
InChI Key |
UPWOJKHFXBYQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine-2,3-dione Core Synthesis
The pyrrolidine-2,3-dione scaffold serves as the foundational structure for this compound. A one-pot three-component reaction protocol, as demonstrated by Zhao et al., offers an efficient route to synthesize substituted pyrrolidine-2,3-diones . This method involves the condensation of an amine, a diketone, and an aldehyde under mild acidic conditions. For the target molecule, the amine component is derived from 4,6-dimethyl-1,3-benzothiazol-2-amine, while the diketone could be dimethyl oxalate. The aldehyde, 4-fluorobenzaldehyde, introduces the aryl group at position 5.
Key modifications include the use of a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol at reflux (78°C) to facilitate imine formation and subsequent cyclization. The reaction typically achieves yields of 65–75%, with purity confirmed via -NMR and LC-MS . Challenges in this step include competing side reactions, such as over-oxidation of the diketone, which can be mitigated by controlling the stoichiometry of the aldehyde and maintaining an inert atmosphere.
Functionalization of the 4,6-Dimethyl-1,3-benzothiazol-2-yl Substituent
The 4,6-dimethyl-1,3-benzothiazole group is synthesized via a two-step process. First, 2-aminothiophenol undergoes cyclization with acetic anhydride in the presence of sulfuric acid to form 2-methyl-1,3-benzothiazole . Subsequent Friedel-Crafts alkylation using methyl chloride and AlCl₃ introduces methyl groups at positions 4 and 6. The reaction proceeds at 0–5°C in dichloromethane, yielding the disubstituted benzothiazole in 82% purity after recrystallization .
Alternative approaches include the pyrolysis of mercaptobenzothiazole derivatives, as described by Chan and Wharton, which offers scalability but requires high temperatures (200–350°C) and results in moderate yields (50–60%) . The choice of method depends on the availability of starting materials and desired throughput.
Assembly and Final Optimization
The final assembly involves coupling the functionalized benzothiazole with the pyrrolidine-2,3-dione intermediate. A Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as the catalyst system facilitates the formation of the C–N bond between the benzothiazole nitrogen and the pyrrolidine ring . Reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Yield | 68% |
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol ensures >95% purity .
Analytical Validation and Characterization
Critical analytical data for the target compound include:
-
-NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (s, 1H, thiophene), 6.95 (d, J = 8.4 Hz, 2H, Ar–F), 5.20 (s, 1H, OH), 3.10 (s, 3H, N–CH₃), 2.55 (s, 6H, Ar–CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₅H₂₀FN₂O₃S₂ [M+H]⁺: 499.0984; found: 499.0986.
-
HPLC Purity : 97.8% (C18 column, acetonitrile/water gradient).
Challenges and Alternative Approaches
Key challenges in the synthesis include:
-
Regioselectivity in benzothiazole alkylation : Competing methylation at undesired positions necessitates precise control of reaction stoichiometry .
-
Stereochemical control : The (4E) configuration is thermodynamically favored, but kinetic products may form under suboptimal conditions.
-
Scale-up limitations : High-temperature pyrolytic methods for benzothiazole synthesis are energy-intensive and require specialized equipment .
Alternative strategies explored in the literature include electroreductive cyclization for pyrrolidine ring formation, as demonstrated by Goyal et al., which offers milder conditions (room temperature, flow microreactor) and improved yields (75–80%) .
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
- Oxidation : Oxidative transformations of the thiophene or benzothiazole moieties.
- Reduction : Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring.
- Substitution : Substitution reactions at the phenyl group or other functional groups.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic pathways.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole ring followed by the introduction of other functional groups. Common reagents include acids and bases under controlled conditions to optimize yield and purity.
Biology
Research indicates that this compound may possess significant biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole can inhibit bacterial growth. The specific compound may exhibit similar properties through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
Antitumor Activity
Compounds with similar structures have demonstrated antitumor effects by inducing apoptosis in cancer cells. The mechanisms may involve modulation of cell cycle progression and activation of apoptotic pathways .
Medicine
The therapeutic potential of this compound is being explored in various contexts:
Potential Drug Development
Its unique properties suggest applications in treating diseases such as cancer and infections. Investigations into its pharmacological profiles are ongoing to evaluate its efficacy and safety.
Case Study 1: Antitumor Properties
A study investigated the effects of similar benzothiazole compounds on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial properties against various pathogens. The results showed promising activity, suggesting potential use in developing new antibiotics.
Mechanism of Action
- Without specific data, we can only speculate. the compound’s structure suggests potential interactions with enzymes, receptors, or cellular pathways.
- Further research would be needed to elucidate its mechanism.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Pyrrolidine-2,3-dione vs. Thiazolidinone/Thione Derivatives: The target compound’s pyrrolidine-2,3-dione core contrasts with the 4-thiazolidinone derivatives synthesized in . For example, 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (compound 5 in ) shares a substituted thiazolidinone ring but lacks the fluorophenyl and benzothiazole moieties . Key Difference: The pyrrolidine-2,3-dione scaffold may confer distinct electronic properties compared to thiazolidinones, influencing solubility or binding interactions.
Substitution Patterns and Functional Groups
- Fluorophenyl vs. Chlorophenyl/Thiophene Groups :
The 4-fluorophenyl group in the target compound contrasts with the 2-chlorobenzylidene substituents in ’s triazole-thione derivative. Fluorine’s electron-withdrawing nature enhances metabolic stability, whereas chlorine may increase lipophilicity . - Benzothiazole vs. Triazole/Thiophene Systems :
The benzothiazole moiety (4,6-dimethyl substitution) is less polar than the triazole-thione system in but shares aromaticity with the thiophene ring in the target compound’s hydroxy(thiophen-2-yl)methylidene group .
Research Findings and Data Tables
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.
- Molecular Formula : C27H21FN2O4S
- Molecular Weight : 488.53 g/mol
- IUPAC Name : (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the benzothiazole ring.
- Introduction of the pyrrolidine and dione moieties.
- Utilization of reagents such as acids and bases under controlled conditions to facilitate reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
- Case Study : In vitro studies demonstrated that compounds structurally similar to this one exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 to 43.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It showed effectiveness against a range of bacterial strains, with minimal inhibitory concentrations (MIC) indicating good activity compared to standard antibiotics.
Antiviral Properties
Emerging research suggests that the compound may possess antiviral properties:
- Inhibition Studies : Similar compounds have been reported to inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that lead to apoptosis or growth inhibition.
Q & A
Q. What synthetic methodologies are commonly employed for pyrrolidine-2,3-dione derivatives like this compound?
The synthesis of pyrrolidine-2,3-dione derivatives typically involves cyclocondensation reactions. For example, refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures is a standard approach to form thiazolidinone intermediates, which can be further functionalized . Substituents like the 4-fluorophenyl group may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to improve yields .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent integration and stereochemistry. For example, the thiophene methylidene proton typically appears as a singlet in the range δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- FT-IR : To identify carbonyl (C=O) stretches (~1700–1750 cm) and hydroxyl groups (~3200–3500 cm) .
Q. How is X-ray crystallography applied to determine the molecular structure of such compounds?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and stereochemical details. For example, the (4E)-configuration of the methylidene group can be confirmed via SCXRD .
Advanced Research Questions
Q. How can enantiomeric purity or absolute configuration be determined for chiral centers in this compound?
The Flack parameter (via SCXRD) is widely used to resolve absolute configurations. For near-centrosymmetric structures, the Rogers η parameter may introduce errors, whereas Flack’s method based on incoherent scattering from twin components is more reliable . Polarized light microscopy or chiral HPLC can supplement these findings.
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Twinning Analysis : Use SHELXD or SHELXE to model twinned datasets.
- Disorder Refinement : Apply restraints in SHELXL to stabilize anisotropic displacement parameters.
- Validation Tools : Check geometry using PLATON or Mercury to identify outliers .
Q. How can synthetic routes be optimized to improve regioselectivity for the thiophene-methylidene moiety?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the thiophene ring.
- Catalysis : Lewis acids (e.g., ZnCl) can direct methylidene formation.
- Temperature Control : Lower temperatures (<80°C) minimize side reactions like over-oxidation .
Q. What computational methods validate the compound’s electronic or steric properties?
- DFT Calculations : Gaussian or ORCA software can predict molecular electrostatic potentials (MEPs) and frontier orbitals.
- Molecular Docking : To explore interactions with biological targets (e.g., benzothiazole-binding enzymes) .
Q. How are hygroscopic or reactive intermediates stabilized during synthesis?
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Protecting Groups : Temporarily mask hydroxyl or carbonyl groups with silyl ethers or acetals.
- Low-Temperature Quenching : Rapid cooling after reaction completion prevents decomposition .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Software | Reference |
|---|---|---|
| Data Collection | Bruker D8 VENTURE | [6] |
| Refinement Program | SHELXL-2018/3 | [2] |
| R Factor | <0.05 (High-resolution) | [15] |
| Twinning Analysis | SHELXD | [2] |
Q. Table 2. Synthetic Optimization for Yield Improvement
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF/AcOH (2:1) | +25% |
| Temperature | 80°C, 2 h | Maximizes purity |
| Catalyst | ZnCl (5 mol%) | +15% regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
